molecular formula C22H23FN4O3S B10943552 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10943552
M. Wt: 442.5 g/mol
InChI Key: NPHIOZHVZUCWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a fluorobenzyl group, a phenylsulfonyl group, and a piperidinecarboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-4-piperidinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and the pyrazole intermediate.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is typically added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Formation of the Piperidinecarboxamide Moiety: The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
  • N-[1-(2-Fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide

Uniqueness

N-[1-(2-Fluorobenzyl)-1H-pyrazol-4-yl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity, while the phenylsulfonyl group provides additional sites for chemical modification.

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H23FN4O3S/c23-21-9-5-4-6-18(21)15-26-16-19(14-24-26)25-22(28)17-10-12-27(13-11-17)31(29,30)20-7-2-1-3-8-20/h1-9,14,16-17H,10-13,15H2,(H,25,28)

InChI Key

NPHIOZHVZUCWDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN(N=C2)CC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.